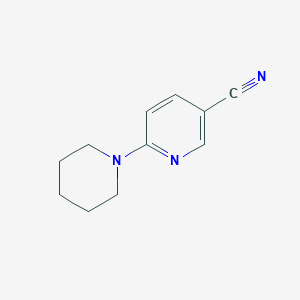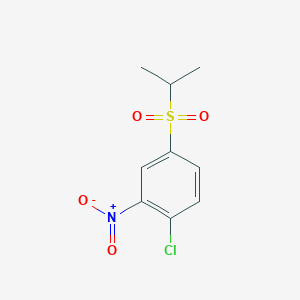
6-(Piperidin-1-yl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Piperidin-1-yl)pyridine-3-carbonitrile is a chemical compound that features a pyridine ring substituted with a piperidinyl group and a carbonitrile group. This structure is a common motif in various synthesized pyridine derivatives, which are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-component reactions. For instance, a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes in the presence of piperidine can lead to the formation of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles . Another example is the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile using malononitrile, 4-methoxybenzaldehyde, and piperidine, which yields a product through a one-pot reaction at room temperature .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using various spectroscopic methods. For example, the structure of a dichlorothiophene-substituted pyridine derivative was elucidated using 1H, 13C NMR, and 2D NMR spectra, as well as X-ray single crystal analysis . Similarly, the structure of a piperidinyl-substituted pyridine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction .
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions due to their reactive sites. The presence of a carbonitrile group can lead to nucleophilic addition reactions, while the piperidinyl group can be involved in reactions typical of secondary amines. The specific reactivity would depend on the substitution pattern and the presence of other functional groups in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of a piperidinyl-substituted pyridine derivative revealed that the piperidine ring adopts a chair conformation and the pyridine ring is essentially planar . The presence of substituents can affect the compound's solubility, melting point, and stability. Spectroscopic analysis, such as IR and UV-vis absorption, can provide insights into the electronic properties of these compounds .
Aplicaciones Científicas De Investigación
-
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Synthesis of Aromatic Copolyamides
-
Anti-tubercular Agents
Safety And Hazards
Direcciones Futuras
Piperidine derivatives, such as “6-(Piperidin-1-yl)pyridine-3-carbonitrile”, have potential for further exploration given their importance in the pharmaceutical industry12. However, specific future directions for this compound are not available in the retrieved data.
Please note that this analysis is based on the available data and may not be comprehensive due to the limited information on “6-(Piperidin-1-yl)pyridine-3-carbonitrile”. Further research and studies are needed to provide a more detailed analysis.
Propiedades
IUPAC Name |
6-piperidin-1-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOETXRQFXRLQGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640974 |
Source


|
| Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperidin-1-yl)pyridine-3-carbonitrile | |
CAS RN |
501378-38-7 |
Source


|
| Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)
![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)



